2-thia-9-azaspiro[5.5]undecane hydrochloride
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Overview
Description
2-thia-9-azaspiro[55]undecane hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 2-thia-9-azaspiro[5.5]undecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2-thia-9-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrogen atom can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents such as halogens or alkylating agents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
2-thia-9-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-thia-9-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
2-thia-9-azaspiro[5.5]undecane hydrochloride can be compared with other similar compounds, such as:
1-oxa-9-azaspiro[5.5]undecane:
3-thia-9-azaspiro[5.5]undecane: This compound has a similar structure but with different positioning of the sulfur atom, affecting its reactivity and biological activity.
Spiro[5.5]undecane derivatives: These compounds have variations in the spirocyclic structure, leading to diverse chemical and biological properties.
This compound stands out due to its unique combination of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and potential for various applications.
Properties
IUPAC Name |
2-thia-9-azaspiro[5.5]undecane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS.ClH/c1-2-9(8-11-7-1)3-5-10-6-4-9;/h10H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOJZMSFVAIKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CSC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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